molecular formula C16H16O2 B1332370 4-Benzyloxy-3-methoxystyrene CAS No. 55708-65-1

4-Benzyloxy-3-methoxystyrene

Cat. No.: B1332370
CAS No.: 55708-65-1
M. Wt: 240.3 g/mol
InChI Key: DPAUCHAAEWIRKG-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxystyrene is an organic compound with the molecular formula C16H16O2 It is characterized by a benzyl ether group and a methoxy group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-methoxystyrene typically involves the reaction of styrene with p-methoxyanisole under acid-catalyzed conditions. This process results in the formation of the target compound through a series of steps that include the protection of the hydroxyl group and subsequent vinylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-methoxystyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the vinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce ethylbenzene derivatives.

Scientific Research Applications

4-Benzyloxy-3-methoxystyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxystyrene involves its interaction with various molecular targets. The compound can undergo polymerization to form cross-linked networks, which are useful in coatings and adhesives. Its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Methoxy-4-vinylphenol
  • 2-Vinylanisole
  • 3-Vinylanisole

Comparison: 4-Benzyloxy-3-methoxystyrene is unique due to the presence of both a benzyl ether and a methoxy group on the styrene backbone. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its analogs. The presence of the benzyl ether group also allows for additional functionalization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-ethenyl-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAUCHAAEWIRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204249
Record name 2-Benzyloxy-5-vinylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55708-65-1
Record name 4-Ethenyl-2-methoxy-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55708-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxy-5-vinylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055708651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyloxy-5-vinylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyloxy-5-vinylanisole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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